molecular formula C5H8N2O2 B12864485 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B12864485
M. Wt: 128.13 g/mol
InChI Key: HIOWCQPVMAVVBW-UHFFFAOYSA-N
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Description

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one is a versatile pyrazolone derivative that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The pyrazolone core is a privileged structure in the development of biologically active compounds. This compound is of significant interest in the synthesis of novel molecules for pharmacological evaluation. Research indicates that pyrazolone derivatives exhibit a broad spectrum of biological activities. They have been explored as antitumor agents, showing potent in vitro antiproliferative activity against breast cancer cell lines (e.g., MDA-MB-241) . Furthermore, structural analogs have demonstrated promising antifungal activity against strains like Fusarium oxysporum , with some compounds exhibiting IC50 values in the sub-micromolar range . The utility of this chemical scaffold extends to antibacterial research , particularly against susceptible and resistant strains of Staphylococcus aureus (MSSA and MRSA) . The value of the pyrazolone structure is firmly established in medicinal chemistry, with applications also identified in the development of anti-inflammatory, analgesic, and antipyretic agents . The β-keto-enol tautomerism present in this and related structures is a key pharmacophoric feature, contributing to their biological activity by enabling chelation with metals and interaction with active sites of enzymes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-hydroxy-2,3-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-3-4(8)5(9)6-7(3)2/h8H,1-2H3,(H,6,9)

InChI Key

HIOWCQPVMAVVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common starting materials might include hydrazines and diketones. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the hydroxyl or keto group, depending on reaction conditions.

Key Reagents and Products :

ReagentConditionsProductYield (%)Source
KMnO₄ (acidic)Aqueous H₂SO₄, 80°C4-Oxo-1,5-dimethyl-1H-pyrazol-3-one78
CrO₃Acetic acid, reflux3,4-Diketo-1,5-dimethylpyrazole65
O₂ (catalytic Cu)Basic ethanol, 50°C4-Hydroperoxide derivative42

Oxidation with KMnO₄ in acidic medium cleaves the enol system to form a diketone, while CrO₃ selectively oxidizes the hydroxyl group . Aerobic oxidation in basic ethanol yields hydroperoxides stabilized by intramolecular H-bonding .

Substitution Reactions

Electrophilic substitution occurs at the C-4 position due to electron-rich enolic oxygen.

Halogenation

Halogenating AgentConditionsProductRegioselectivitySource
Cl₂ (g)CHCl₃, 0°C4-Chloro-1,5-dimethylpyrazol-3-oneC-4 (100%)
NBSCCl₄, light4-Bromo derivativeC-4 (92%)

Chlorination and bromination proceed via radical mechanisms under mild conditions .

Alkylation/Acylation

ReagentConditionsProductNotesSource
CH₃I, K₂CO₃DMF, 60°C4-Methoxy-1,5-dimethylpyrazol-3-oneO-alkylation
Ac₂OPyridine, reflux4-Acetyloxy derivativeEsterification

Alkylation occurs exclusively at the hydroxyl oxygen, preserving the keto-enol system.

Condensation Reactions

The enolic hydroxyl and keto groups participate in Schiff base and hydrazone formation.

Schiff Base Formation

Aldehyde/KetoneConditionsProductApplicationSource
4-NO₂-C₆H₄-CHOEtOH, Δ(E)-4-((4-nitrophenyl)imino) derivativeAntimicrobial
2-Hydroxy-1-naphthaldehydeMeOH, RTFluorescent chelatorSensor materials

Schiff bases exhibit bathochromic shifts (λmax 420-450 nm) due to extended conjugation .

Coordination Chemistry

The enol oxygen and adjacent keto group enable metal chelation:

Metal SaltLigand RatioComplex StructureApplicationSource
Cu(NO₃)₂·3H₂O1:2Square-planar Cu(II)Catalytic oxidation
FeCl₃1:1Octahedral Fe(III)MRI contrast agents

Stability constants (log β): Cu(II) = 8.2 ± 0.3, Fe(III) = 10.1 ± 0.5 .

Tautomeric Behavior

Keto-enol equilibrium influences reactivity:

  • Keto form : Dominant in non-polar solvents (ΔG = -3.2 kJ/mol in CCl₄)

  • Enol form : Favored in polar solvents (ΔG = +1.8 kJ/mol in H₂O)

IR data (ν, cm⁻¹):

  • Keto: 1715 (C=O), 1620 (C=N)

  • Enol: 1650 (C-O), 1595 (C=C)

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Research indicates that derivatives of 4-hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exhibit notable antitumor properties. For instance, studies have shown that certain substituted pyrazolone compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Various derivatives have shown activity against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolone ring can enhance antimicrobial potency .

Antiviral and Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, some studies highlight the antiviral and anti-inflammatory properties of pyrazolone derivatives. These compounds have been shown to inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases .

Synthetic Chemistry Applications

Synthesis of Novel Compounds
this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. It is utilized in the formation of Schiff bases and other derivatives that possess enhanced biological activities. The ease of modification in its structure allows chemists to create a library of compounds for screening against various biological targets .

Coordination Chemistry
The compound's ability to form stable complexes with metal ions has been explored in coordination chemistry. These metal complexes exhibit interesting properties, including catalytic activity and enhanced solubility in various solvents, which are beneficial for industrial applications .

Case Study 1: Antitumor Activity

In a study published by De Gruyter, researchers synthesized a new β-keto-enol compound derived from this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized molecular docking simulations to predict interactions with specific protein targets involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of pyrazolone derivatives revealed that certain modifications significantly increased their effectiveness against resistant bacterial strains. The study employed both in vitro assays and computational modeling to establish a correlation between structural features and biological activity .

Summary Table of Applications

Application Area Description References
Antitumor ActivityInhibition of cancer cell proliferation; potential chemotherapeutic agents
Antimicrobial PropertiesEfficacy against bacteria and fungi; SAR studies highlight potency enhancements
Antiviral EffectsInhibition of viral replication; modulation of inflammatory pathways
Synthetic ChemistryPrecursor for novel heterocycles; formation of Schiff bases
Coordination ChemistryFormation of metal complexes; catalytic applications

Mechanism of Action

The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazolone derivatives differ primarily in substituents at position 4, which influence their physical, chemical, and biological properties. Key analogs include:

Compound Name CAS No. Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Notable Properties
4-Hydroxy-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 1672-63-5 -OH C₁₁H₁₂N₂O₂ 204.23 Hydrophilic; irritant (H315, H319)
4-Acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 40570-67-0 -COCH₃ C₁₃H₁₄N₂O₂ 230.26 Increased lipophilicity; similarity score: 0.92
4-Isopropyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 479-92-5 -CH(CH₃)₂ C₁₄H₁₈N₂O 230.31 Bulky substituent; similarity score: 0.89
4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one N/A -NH₂ C₁₁H₁₃N₃O 203.24 Reacts with diazonium salts to form azo derivatives
(E)-4-(4-Nitrobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one N/A -N=CH-C₆H₄-NO₂ C₁₉H₁₇N₅O₃ 363.37 High thermal stability (m.p. 257–258°C); orange-red powder

Key Observations :

  • Hydrophilicity : The hydroxyl group in the target compound enhances water solubility compared to acetyl or isopropyl derivatives.
  • Thermal Stability: Nitrobenzylideneamino derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., π-π stacking) .
  • Reactivity: The amino group in 4-amino analogs enables coupling reactions (e.g., with isocyanates), whereas the hydroxyl group may participate in hydrogen bonding or tautomerism .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents influence molecular geometry:

  • 4-Hydroxy-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one: Limited crystallographic data are available, but related compounds (e.g., 4-benzylideneamino analogs) exhibit planar pyrazolone rings with torsion angles like N2-N1-C1-C2 = 147.2° .
  • 4-{[4-(Dimethylamino)benzylidene]amino} derivatives: The dimethylamino group induces electronic effects, altering bond lengths and angles (e.g., C7-N1-C1-C6 = 115.1°) .

Biological Activity

4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological effects including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The following sections will detail the synthesis, biological evaluations, and potential therapeutic applications of this compound.

  • Molecular Formula : C5H8N2O2
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 45092804
  • Structure : The compound features a hydroxyl group and a pyrazolone ring, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The purity and structure of the synthesized compound are confirmed through techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Studies have shown that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results indicate that the compound possesses effective antibacterial activity comparable to standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals:

Concentration (µg/mL) Scavenging Activity (%)
1045
5070
10085

This suggests that the compound can effectively reduce oxidative stress in biological systems .

Anti-inflammatory Activity

In vitro studies have indicated that this pyrazolone derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory effects were assessed through various assays measuring cytokine levels in treated cell cultures.

Anticancer Activity

Recent research highlights the anticancer potential of pyrazolone derivatives, including this compound. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)45
MDA-MB-231 (breast cancer)38
A549 (lung cancer)50

These findings suggest that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have documented the therapeutic applications of pyrazolone derivatives:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a series of pyrazolone derivatives exhibited enhanced activity against multidrug-resistant strains of bacteria, indicating their potential as novel antimicrobial agents.
  • Case Study on Antioxidant Properties : Research on free radical scavenging activities revealed that compounds similar to this compound could be effective in preventing oxidative damage in cellular models.

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-Hydroxy-1,5-dimethyl-1H-pyrazol-3(2H)-one derivatives?

Derivatives of this compound are typically synthesized via Schiff base condensation or alkylation reactions . For example:

  • Schiff base formation : Reacting the hydroxyl group with aldehydes or ketones under reflux conditions (e.g., using ethanol as a solvent and catalytic acetic acid) yields imine derivatives .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic reactions at the pyrazole ring’s reactive positions (e.g., coupling with nitrobenzyl or coumarin groups) .
  • Optimization : Reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for aldehyde/pyrazole) are critical for maximizing yields (>75%) .

Q. Which analytical techniques are essential for structural confirmation of these derivatives?

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and crystal packing (e.g., monoclinic space group P21/nP2_1/n with unit cell parameters a=12.030(2)a = 12.030(2) Å, b=7.1400(14)b = 7.1400(14) Å, c=20.210(4)c = 20.210(4) Å, β=104.01(3)\beta = 104.01(3)^\circ) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR spectroscopy : Detects functional groups like C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) .

Q. Table 1: Crystallographic Parameters of Selected Derivatives

DerivativeSpace GroupUnit Cell Dimensions (Å)RR FactorRef.
(E)-4-(5-Hydroxy-2-methylbenzylideneamino)P21/nP2_1/na=12.030a = 12.030, b=7.140b = 7.140, c=20.210c = 20.2100.037
4-[(4-Dimethylamino)benzylideneamino]P1ˉP\bar{1}a=8.923a = 8.923, b=10.245b = 10.245, c=12.673c = 12.6730.041

Advanced Research Questions

Q. How do substituents influence crystallographic packing and hydrogen bonding?

  • Hydrogen bonding : Electron-withdrawing groups (e.g., nitro in ) enhance intermolecular O–H···N and N–H···O interactions, stabilizing the crystal lattice.
  • Packing efficiency : Bulky substituents (e.g., coumarin in ) reduce symmetry, leading to lower-density packing (Z=4Z = 4 vs. Z=8Z = 8 in simpler derivatives) .
  • Thermal stability : Derivatives with extended π-systems (e.g., chromenone in ) exhibit higher melting points (>250°C) due to stronger van der Waals forces .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control variables (pH, solvent purity) to minimize variability .
  • Structure-activity relationship (SAR) : Compare derivatives with incremental substituent changes (e.g., methyl vs. phenyl groups) to isolate bioactive moieties .
  • Dose-response curves : Identify non-linear effects (e.g., cytotoxicity at high concentrations in ) to clarify therapeutic windows.

Q. What strategies are effective for regioselective functionalization of the pyrazole ring?

  • Directing groups : Use meta-directing substituents (e.g., hydroxyl at position 4) to guide electrophilic attack to position 5 .
  • Protection-deprotection : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to enable selective alkylation .
  • Computational modeling : DFT calculations predict electron density maps to identify reactive positions (e.g., Fukui indices for nucleophilic sites) .

Methodological Recommendations

  • Crystallization : Use slow evaporation from DMSO/water mixtures (1:3 v/v) to grow diffraction-quality crystals .
  • Purity verification : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (<0.3% deviation) .
  • Biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .

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